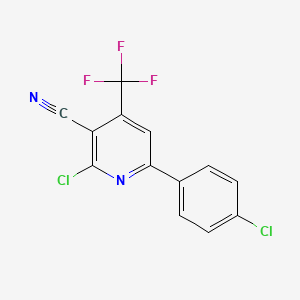

![molecular formula C16H15ClN4O3S B2842561 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile CAS No. 2415621-65-5](/img/structure/B2842561.png)

4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

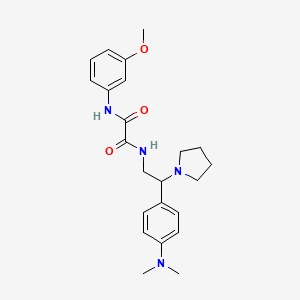

4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunomodulatory effects. It was first synthesized by Pfizer in 2003 and has since been investigated for its potential use in the treatment of various autoimmune diseases.

Scientific Research Applications

Synthesis and Application in Drug Discovery

The compound and its derivatives are actively researched in synthetic chemistry for their potential as intermediates in the development of pharmaceutical drugs. The structural motif of chloropyrimidinyl linked to an oxypiperidinyl sulfonyl group is a common feature in molecules designed for their potent biological activities, including antimicrobial, antifungal, and potential antitumor properties. For instance, the synthesis of chromeno pyrimidinone derivatives showcases the application of related chemical structures in creating compounds with significant antimicrobial activity against various bacterial and fungal strains (Janardhan Banothu et al., 2012). Similarly, pyrimidine derivatives have been synthesized for their antimicrobial activity, highlighting the versatility of this chemical framework in contributing to new therapeutic agents (C. Mallikarjunaswamy et al., 2017).

Antimicrobial and Antifungal Activities

Research indicates that derivatives of the core structure exhibit significant antimicrobial and antifungal properties. This includes studies on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, which demonstrate high activities against various pathogens (M. E. Azab et al., 2013). The structural framework allows for the exploration of new treatments against resistant strains of bacteria and fungi, providing a pathway for the development of novel antimicrobial agents.

Potential in Agriculture and Environmental Remediation

Some studies focus on the degradation of related compounds by specific strains of fungi, such as Aspergillus niger, which can metabolize herbicides into less harmful products. This research not only contributes to understanding the environmental fate of chemical pollutants but also explores methods for bioremediation of contaminated sites (Seema B. Sharma et al., 2012).

Advanced Synthesis Techniques

The research also extends to advanced synthesis techniques, including palladium-catalyzed cross-coupling reactions, which are pivotal in the functionalization of pyrimidines and pyridines. These methodologies offer efficient routes to C2-functionalized pyrimidines, crucial for the development of drugs and agrochemicals (Zhengjun Quan et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of the incretin axis , which is a biochemical pathway that plays a crucial role in glucose homeostasis . The incretin hormones, such as GLP-1, enhance insulin secretion from the pancreas in a glucose-dependent manner . This results in improved glycemic control, making GPR119 agonists a promising therapeutic strategy for type 2 diabetes .

Pharmacokinetics

The compound BMS-903452, a potent and selective GPR119 agonist, was efficacious in both acute and chronic in vivo rodent models of diabetes . Dosing of BMS-903452 in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels . .

Result of Action

The activation of GPR119 by the compound leads to the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This results in improved glycemic control, which is beneficial for the management of type 2 diabetes .

Properties

IUPAC Name |

4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O3S/c17-13-10-19-16(20-11-13)24-14-5-7-21(8-6-14)25(22,23)15-3-1-12(9-18)2-4-15/h1-4,10-11,14H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSXBHLOJJJLTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2842481.png)

![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2842482.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2842484.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanone](/img/structure/B2842489.png)

![2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2842495.png)

![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)

![N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide](/img/structure/B2842500.png)